N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
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Overview
Description
“N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide” is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide” typically involves multi-step organic reactions. The process may start with the preparation of the core indole structure, followed by the introduction of the triazino group, and finally, the attachment of the butanamide side chain. Common reagents used in these steps include various halogenating agents, reducing agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, it could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanamide
- N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanamide
Uniqueness
The uniqueness of “N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide” lies in its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H21N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C21H21N5O2S/c1-4-17(20(27)22-14-10-6-8-12-16(14)28-3)29-21-23-19-18(24-25-21)13-9-5-7-11-15(13)26(19)2/h5-12,17H,4H2,1-3H3,(H,22,27) |
InChI Key |
FULMTEGSECDPKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
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